molecular formula C12H19BrMgS B6322578 (3-Octylthiophen-2-yl)magnesium bromide CAS No. 216772-33-7

(3-Octylthiophen-2-yl)magnesium bromide

Cat. No.: B6322578
CAS No.: 216772-33-7
M. Wt: 299.56 g/mol
InChI Key: HBDAVIVBEMDHQC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Octylthiophen-2-yl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C12H19BrMgS and is often used in various chemical reactions to introduce the (3-octylthiophen-2-yl) group into other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Octylthiophen-2-yl)magnesium bromide typically involves the reaction of 3-octylthiophene with magnesium in the presence of a bromine source. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but may involve larger reactors and more controlled conditions to ensure the purity and yield of the product. The use of automated systems for the addition of reagents and the control of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (3-Octylthiophen-2-yl)magnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides and other leaving groups .

Common Reagents and Conditions:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) under anhydrous conditions to form alcohols.

    Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

Major Products Formed:

Scientific Research Applications

(3-Octylthiophen-2-yl)magnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to introduce the (3-octylthiophen-2-yl) group into various organic molecules, aiding in the synthesis of complex organic compounds.

    Material Science: Utilized in the preparation of conducting polymers and other advanced materials.

    Pharmaceuticals: Employed in the synthesis of intermediates for drug development.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions

Mechanism of Action

The mechanism of action of (3-Octylthiophen-2-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product .

Comparison with Similar Compounds

  • (3-Hexylthiophen-2-yl)magnesium bromide
  • (3-Decylthiophen-2-yl)magnesium bromide
  • (3-Butylthiophen-2-yl)magnesium bromide

Comparison: (3-Octylthiophen-2-yl)magnesium bromide is unique due to its specific alkyl chain length, which can influence the solubility, reactivity, and the properties of the final product. Compared to its shorter or longer alkyl chain analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

magnesium;3-octyl-2H-thiophen-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19S.BrH.Mg/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;/h9-10H,2-8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDAVIVBEMDHQC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=[C-]SC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrMgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.